Sodium isovalerate
Overview
Description
Sodium isovalerate, also known as sodium 3-methylbutanoate, is a compound with the molecular formula C5H9NaO2 . It is a sodium salt of isovaleric acid . The molecular weight of sodium isovalerate is 124.11 g/mol . It is used in various applications due to its properties .
Molecular Structure Analysis
The molecular structure of Sodium isovalerate consists of a sodium ion and an isovalerate ion . The isovalerate ion is derived from isovaleric acid, which is a branched-chain alkyl carboxylic acid . The exact 3D conformer and 2D structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
Sodium isovalerate has a molecular weight of 124.11 g/mol . It does not have any hydrogen bond donors but has two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass of Sodium isovalerate are 124.05002381 g/mol . The topological polar surface area is 40.1 Ų . More specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not provided in the search results .
Scientific Research Applications
Animal Nutrition
Research indicates that Sodium isovalerate can improve ruminal fermentation and growth performance in calves .
Gut Health Modulation
It has potential applications in modulating gut health and mitigating conditions like colitis .
Crystallography
Sodium isovalerate forms complexes with uranyl, which are studied for their crystal structures and potential applications .
Mechanism of Action
Target of Action
Sodium isovalerate, a short-chain fatty acid (SCFA), primarily targets intestinal epithelial cells (IECs) and pancreatic β-cells . It interacts with SCFA-specific receptors, namely free fatty acid receptor 2 (FFAR2) and free fatty acid receptor 3 (FFAR3) . These receptors play a crucial role in regulating insulin secretion and maintaining gut health .
Mode of Action
Sodium isovalerate interacts with its targets through substrate transporters like monocarboxylate transporter 1 and sodium-coupled monocarboxylate transporter 1 . These transporters facilitate the absorption of SCFAs, promoting cellular metabolism . Sodium isovalerate, structurally similar to γ-aminobutyric acid (GABA), can increase GABA levels across various body tissues .
Biochemical Pathways
Sodium isovalerate affects several biochemical pathways. It promotes the secretion of glucagon-like peptide-1 by IECs, which helps inhibit the elevation of blood glucose . It also increases the expression of G protein-coupled receptors such as GPR41 and GPR43 . Furthermore, it inhibits histone deacetylases, participating in the regulation of the proliferation, differentiation, and function of IECs .
Result of Action
Sodium isovalerate has several molecular and cellular effects. It promotes intestinal barrier function, as evidenced by increased transepithelial electrical resistance (TEER) and reduced paracellular permeability in Caco-2 cell monolayer models . This activity is linked to the valerate-induced AMPK activation and tight junctions (TJs) assembly . Sodium isovalerate supplementation also increases GABA levels across stool, blood, and amygdala, and significantly increases H4 acetylation in the amygdala of mice .
Action Environment
Environmental factors, particularly the gut microbiome, can influence the action of sodium isovalerate. The gut microbiome plays a significant role in the production of SCFAs, including sodium isovalerate, through the fermentation of dietary fiber and protein . Changes in the gut microbiome composition can therefore affect the production and subsequent action of sodium isovalerate .
properties
IUPAC Name |
sodium;3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZAWYXASMCCLB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202168 | |
Record name | Sodium isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium isovalerate | |
CAS RN |
539-66-2 | |
Record name | Sodium isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W4HQA4N4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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